
Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate, also known as EBC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. EBC is a potent inhibitor of the enzyme protein kinase C (PKC), which has been implicated in a variety of diseases, including cancer, diabetes, and heart disease.
Scientific Research Applications
Antioxidant Activity
The compound has been found to have significant antioxidant activity. It has been used in the synthesis of heterocyclic Schiff base ligands and their metal complexes, which have shown significant antioxidant activity .
Antimicrobial Activity
The compound has demonstrated antimicrobial activity against various microbial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Rhizopus oryzae, and Candida albicans .
Anti-inflammatory Activity
The compound has been used in the synthesis of heterocyclic Schiff base ligands and their metal complexes, which have shown excellent anti-inflammatory activities .
Anti-Alzheimer Activity
A series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones, which includes the compound, was investigated with the aim of identifying multiple inhibitors of cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) as potential anti-Alzheimer molecules .
Anticancer Activity
The compound has been used in the synthesis of 2-phenylbenzimidazoles, which have shown bioactivity against three cancer cell lines A549, MDA-MB-231, and PC3 .
Biological and Pharmacological Activities
Quinoline nucleus, which is a part of the compound, is endowed with a variety of therapeutic activities. New quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .
Synthesis of Heterocycles
The compound has applications in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
Friedlaender Condensation
The compound has been used in the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate to obtain ethyl 2,4-dimethylquinoline-3-carboxylate .
Mechanism of Action
Target of Action
Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate, also known as ethyl 4-oxo-7-phenylmethoxy-1H-quinoline-3-carboxylate, is a compound that has been investigated for its potential inhibitory effects on cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) . These enzymes play crucial roles in the nervous system, with cholinesterases involved in the breakdown of acetylcholine, a key neurotransmitter, and MAO B involved in the metabolism of dopamine, another important neurotransmitter .
Mode of Action
The compound interacts with its targets (AChE, BChE, and MAO B) by binding to their active sites, thereby inhibiting their activity . This results in an increase in the levels of acetylcholine and dopamine in the synaptic cleft, enhancing neurotransmission .
Biochemical Pathways
The inhibition of AChE and BChE prevents the breakdown of acetylcholine, leading to an increase in its concentration at synapses. This can enhance cholinergic neurotransmission, which is involved in numerous physiological processes including muscle contraction, heart rate, memory, and learning .
Inhibition of MAO B prevents the breakdown of dopamine, leading to increased dopamine levels. Dopamine is a key neurotransmitter involved in reward, motivation, memory, and motor control .
Result of Action
The inhibition of AChE, BChE, and MAO B by Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate can lead to enhanced neurotransmission due to increased levels of acetylcholine and dopamine. This could potentially result in improved cognitive function, mood, and motor control .
properties
IUPAC Name |
ethyl 4-oxo-7-phenylmethoxy-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-2-23-19(22)16-11-20-17-10-14(8-9-15(17)18(16)21)24-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFAAXMCFXOPOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594829 |
Source


|
| Record name | Ethyl 7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate | |
CAS RN |
17825-15-9 |
Source


|
| Record name | Ethyl 7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




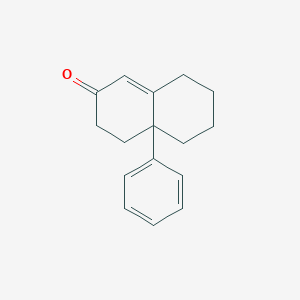
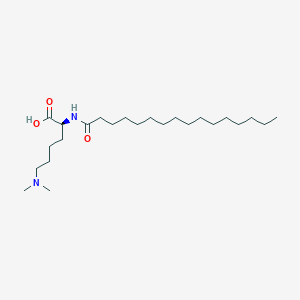




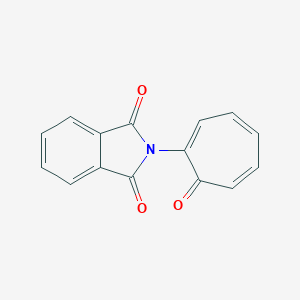

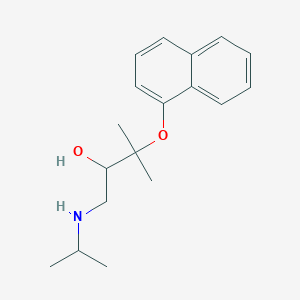
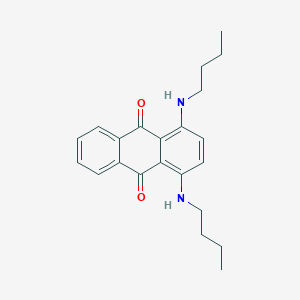
![5-Chloro-3-methylbenzo[b]thiophene](/img/structure/B95242.png)